molecular formula C16H18N4O B6004269 2-[(E)-{[4-(pyridin-2-yl)piperazin-1-yl]imino}methyl]phenol

2-[(E)-{[4-(pyridin-2-yl)piperazin-1-yl]imino}methyl]phenol

Cat. No.: B6004269
M. Wt: 282.34 g/mol
InChI Key: YGMCRQACFHLUCL-QGOAFFKASA-N
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Description

2-[(E)-{[4-(Pyridin-2-yl)piperazin-1-yl]imino}methyl]phenol is a Schiff base derivative characterized by a phenol core linked via an imine group to a piperazine ring substituted with a pyridinyl moiety. This compound’s structure combines aromatic, heterocyclic, and hydrogen-bonding functionalities, making it a candidate for diverse applications in medicinal chemistry and materials science. Its imine (-CH=N-) group enables tautomerism and coordination with metal ions, while the pyridinyl-piperazine moiety may contribute to receptor-binding interactions, particularly in biological systems .

Properties

IUPAC Name

2-[(E)-(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c21-15-6-2-1-5-14(15)13-18-20-11-9-19(10-12-20)16-7-3-4-8-17-16/h1-8,13,21H,9-12H2/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMCRQACFHLUCL-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)N=CC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=N2)/N=C/C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701333419
Record name 2-[(E)-(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659690
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

305351-50-2
Record name 2-[(E)-(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[4-(pyridin-2-yl)piperazin-1-yl]imino}methyl]phenol typically involves the condensation of 4-(pyridin-2-yl)piperazine with salicylaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[4-(pyridin-2-yl)piperazin-1-yl]imino}methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure with a phenolic group, a piperazine moiety, and a pyridine ring. Its synthesis typically involves multi-step organic reactions:

  • Formation of the Phenolic Intermediate : The phenolic component is synthesized through aromatic substitution and functional group transformations.
  • Introduction of the Piperazine Moiety : This is achieved via nucleophilic substitution reactions using pyridinyl-substituted piperazine.
  • Formation of the Imino Linkage : Imino groups are introduced through condensation reactions with aldehydes or ketones.
  • Final Assembly : Coupling reactions finalize the compound's structure while ensuring correct orientation of functional groups.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, its derivatives have shown promising results in inhibiting Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 25 to 100 μg/mL .
  • Anticancer Properties : Research indicates that derivatives of this compound may possess anticancer activity by targeting specific molecular pathways involved in tumor growth and proliferation. Molecular docking studies have revealed potential interactions with enzymes critical for cancer cell survival .
  • Psychopharmacological Effects : Due to the presence of the piperazine ring, compounds like this one are being explored for their effects on neurotransmitter systems, potentially leading to new treatments for psychiatric disorders.

Biological Studies

The compound's biological activities extend beyond antimicrobial and anticancer properties:

  • Enzyme Inhibition : Studies have demonstrated that it can inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Signal Transduction Modulation : The compound may influence various biochemical pathways, including those related to signal transduction and gene expression regulation.
Activity TypeTarget Organism/PathwayMIC (μg/mL)Reference
AntimicrobialMycobacterium tuberculosis25 - 100
AnticancerVarious cancer cell linesVaries
Enzyme InhibitionMetabolic enzymesNot specified

Table 2: Synthesis Overview

Step DescriptionReaction TypeKey Reagents
Formation of Phenolic IntermediateAromatic SubstitutionVarious aromatic aldehydes
Introduction of Piperazine MoietyNucleophilic SubstitutionPyridinyl-substituted piperazine
Formation of Imino LinkageCondensationAldehydes/Ketones
Final AssemblyCoupling ReactionsCoupling agents

Case Study 1: Antimicrobial Activity

A study conducted by Shaikh et al. synthesized several derivatives of this compound and evaluated their efficacy against M. tuberculosis H37Rv. The results indicated that certain derivatives exhibited MIC values as low as 25 μg/mL, demonstrating their potential as new anti-tubercular agents .

Case Study 2: Anticancer Potential

In a study focusing on cancer therapeutics, researchers performed molecular docking studies on this compound's derivatives against various cancer cell lines. The findings suggested strong binding affinities to key targets involved in cancer progression, indicating a promising avenue for drug development .

Mechanism of Action

The mechanism of action of 2-[(E)-{[4-(pyridin-2-yl)piperazin-1-yl]imino}methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Key Structural Differences Impact on Properties Biological Relevance
2-({[4-(4-Methylphenyl)piperazino]imino}methyl)phenol 4-Methylphenyl substituent instead of pyridin-2-yl Increased hydrophobicity; altered electronic effects Reduced receptor selectivity vs. pyridine derivatives
4-[(E)-{[4-(2-Methoxyphenyl)piperazin-1-yl]imino}methyl]benzoic acid Methoxy group on phenyl; benzoic acid moiety Enhanced solubility; potential for ionic interactions Broader pharmacological applicability
2-({[4-(4-Chlorobenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol Chlorobenzyl and methoxy substitutions Higher molecular weight; steric hindrance Improved binding affinity to specific targets
2-(4-Methylpiperazin-1-yl)phenol Absence of imine linker; direct piperazine-phenol bond Simplified structure; reduced tautomerism Lower metabolic stability in vivo
4-Bromo-2-({4-[(4-ethylphenyl)methyl]piperazin-1-yl}methyl)phenol Bromine atom; ethylphenylmethyl group Enhanced halogen bonding; increased bulk Potential for selective enzyme inhibition

Electronic and Physicochemical Properties

  • Pyridinyl vs. Phenyl Substituents : The pyridin-2-yl group in the target compound introduces nitrogen-based lone pairs, enhancing coordination capacity with metal ions compared to purely aromatic substituents like phenyl or methylphenyl .
  • Imine Linker: The (E)-imine configuration stabilizes planar geometry, favoring π-π stacking interactions absent in analogues with direct piperazine-phenol bonds (e.g., 2-(4-methylpiperazin-1-yl)phenol) .

Biological Activity

2-[(E)-{[4-(pyridin-2-yl)piperazin-1-yl]imino}methyl]phenol, also known as a Schiff base compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H18N4O
  • Molecular Weight : 282.34 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : C1CN(CCN1C2=CC=CC=N2)N=CC3=CC(=CC=C3)O

Synthesis

The synthesis of this compound typically involves a condensation reaction between 4-pyridin-2-ylpiperazine and 3-hydroxybenzaldehyde under reflux conditions in an organic solvent such as ethanol or methanol. The product is purified through recrystallization .

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate that it surpasses some conventional antibiotics in efficacy .

Pathogen MIC (µg/mL) Effectiveness
Staphylococcus aureus8Effective
Escherichia coli16Effective
Pseudomonas aeruginosa32Moderate

Antifungal Activity

Additionally, the compound has been evaluated for antifungal activity. It showed promising results against Candida species, with MIC values indicating a potential for therapeutic application in fungal infections .

Antioxidant Properties

The antioxidant activity of this compound has also been assessed. It demonstrated the ability to scavenge free radicals effectively, suggesting its role in protecting cells from oxidative stress .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The imine functionality allows it to bind to enzymes, potentially inhibiting their activity.
  • Metal Ion Coordination : The pyridine and piperazine moieties can form stable complexes with metal ions, enhancing its biological efficacy.
  • Cell Membrane Interaction : Its lipophilic nature may facilitate penetration through cell membranes, allowing it to exert its effects intracellularly.

Study on Antimicrobial Effects

In a study conducted by researchers at a leading university, the compound was tested against a panel of clinical isolates. Results indicated that it inhibited biofilm formation significantly compared to controls, showcasing its potential as an anti-biofilm agent .

Research on Antioxidant Capacity

Another investigation focused on the antioxidant properties of the compound. The study utilized various assays (DPPH and ABTS) to measure free radical scavenging activity, revealing that it outperformed several known antioxidants .

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